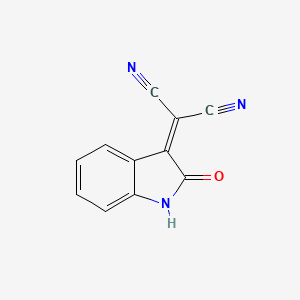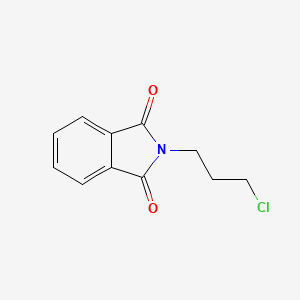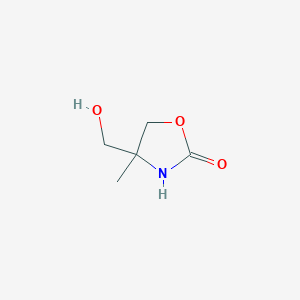
Methyl 2-keto-L-gulonate
Overview
Description
Methyl 2-keto-L-gulonate is a useful research compound. Its molecular formula is C7H12O7 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vitamin C Synthesis
Methyl 2-keto-L-gulonate plays a crucial role in the synthesis of vitamin C. A study demonstrated the conversion of 2-keto-L-gulonic acid to sodium vitamin C, highlighting the significant role of sodium carbonate in improving the reaction conditions and quality of sodium vitamin C, with an increased yield from 92.40% to 96.01% at 62°C (Wang Yu-hua, 2011).
Microbial Production
Research has also focused on microbial methods for producing 2-keto-L-gulonic acid, an essential intermediate in L-ascorbic acid synthesis. A metabolic pathway was created in Erwinia herbicola to produce 2-keto-L-gulonic acid, demonstrating the feasibility of synthesizing specialty chemicals via novel in vivo routes (Anderson et al., 1985).
Catalytic Synthesis
The efficiency of potassium 12-phosphotungstate (KPW) as a catalyst in the synthesis of methyl 2-keto-L-gulonat from 2-keto-L-gulonic acid and methanol has been investigated. The KPW catalyst facilitated high yields in short reaction times, representing an eco-friendly method for synthesizing methyl 2-keto-L-gulonat (Vu et al., 2013).
Quantitative Analysis
Methods for quantitative analysis of 2-keto-L-gulonic acid produced by microbial fermentation have been developed. Techniques like high-performance liquid chromatography and gas chromatography-mass spectrometry allow precise analysis of 2-keto-L-gulonate in complex media, essential for fermentation studies (Lazarus & Seymour, 1986).
Two-Stage Fermentation
A practical method using a two-stage fermentation system for producing calcium 2-keto-l-gulonate from d-glucose has been established. This method demonstrated high yields and stability, showing potential for industrial applications in synthesizing l-ascorbic acid (Sonoyama et al., 1982).
Fungal Pathways
The study of D-glucuronic acid catabolism in fungi, specifically in Aspergillus niger, revealed enzymes involved in this pathway, including NADPH requiring 2-keto-L-gulonate reductase. This research contributes to understanding fungal metabolism and potential industrial applications (Kuivanen et al., 2017).
Mechanism of Action
Target of Action
Methyl 2-keto-L-gulonate, also known as (3S,4R,5S)-Methyl 3,4,5,6-tetrahydroxy-2-oxohexanoate, is primarily targeted by certain strains of bacteria such as Corynebacterium . These bacteria utilize this compound as a substrate in their metabolic processes .
Mode of Action
This compound interacts with its bacterial targets by serving as a key intermediate in their metabolic pathways . The bacteria metabolize this compound, leading to changes in their metabolic profiles and the production of other compounds .
Biochemical Pathways
This compound is involved in several biochemical pathways within the bacteria. For instance, Corynebacterium sp. metabolizes 2,5-diketo-D-gluconate through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via this compound . This compound is also an important intermediate in the synthesis of vitamin C .
Pharmacokinetics
It is known that the compound is utilized by certain bacteria, suggesting that it is absorbed and metabolized by these organisms . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action include changes in the metabolic profiles of the bacteria that utilize it. For example, the metabolism of this compound by Corynebacterium sp. leads to the production of D-gluconate and other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a hydrogen donor such as D-glucose is essential for the production of this compound by certain bacterial strains . .
Biochemical Analysis
Biochemical Properties
Methyl 2-keto-L-gulonate is involved in the synthesis of vitamin C, acting as an intermediate in the conversion of L-sorbose to 2-keto-L-gulonic acid. This compound interacts with several enzymes, including sorbose dehydrogenase and sorbosone dehydrogenase, which catalyze the oxidation of L-sorbose to 2-keto-L-gulonic acid . Additionally, this compound is known to interact with aldo-keto reductase, which reduces 2-keto-L-gulonic acid to L-idonic acid . These interactions are crucial for the efficient production of vitamin C.
Cellular Effects
This compound has been shown to influence various cellular processes. In zebrafish (Danio rerio), exogenous supplementation of 2-keto-L-gulonic acid, a related compound, enhances L-ascorbic acid metabolism and growth . This suggests that this compound may play a role in promoting cell growth and improving stress resistance by enhancing the synthesis and accumulation of L-ascorbic acid. Furthermore, the compound may impact cell signaling pathways and gene expression related to vitamin C biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to sorbose dehydrogenase and sorbosone dehydrogenase, facilitating the oxidation of L-sorbose to 2-keto-L-gulonic acid . Additionally, this compound interacts with aldo-keto reductase, which reduces 2-keto-L-gulonic acid to L-idonic acid . These binding interactions are essential for the compound’s role in vitamin C biosynthesis. The compound may also influence gene expression by up-regulating key genes responsible for 2-keto-L-gulonic acid biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound is known to be hygroscopic and unstable in acidic solutions . This instability may affect its long-term efficacy and impact on cellular function. Studies have shown that the production of 2-keto-L-gulonic acid can be enhanced by optimizing gene expression and metabolic pathways . The stability and degradation of this compound over time need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish, exogenous supplementation of 2-keto-L-gulonic acid has been shown to enhance L-ascorbic acid metabolism and growth . The threshold and toxic effects of this compound at high doses need to be further investigated. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin C biosynthesis. The compound is an intermediate in the conversion of L-sorbose to 2-keto-L-gulonic acid, which is then reduced to L-idonic acid by aldo-keto reductase . This pathway involves several enzymes, including sorbose dehydrogenase and sorbosone dehydrogenase . The efficient production of 2-keto-L-gulonic acid is crucial for the synthesis of vitamin C, and this compound plays a key role in this process.
Properties
IUPAC Name |
methyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHIBLNUVRGOGU-LMVFSUKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184405 | |
| Record name | Methyl 2-keto-L-gulonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-98-9 | |
| Record name | Methyl L-xylo-2-hexulosonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-keto-L-gulonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-keto-L-gulonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-keto-L-gulonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-xylo-2-Hexulosonic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-KETO-L-GULONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF3VWH6PCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


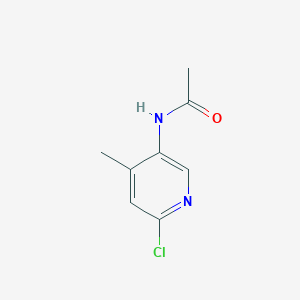
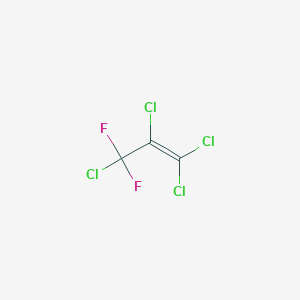

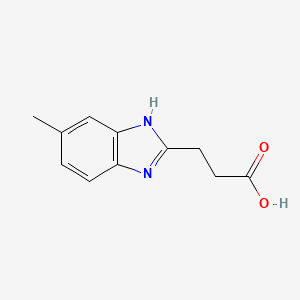




![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)
